Cas no 764626-76-8 (Methyl 2-aMino-2-(4-Methanesulfonylphenyl)acetate)
Methyl 2-aMino-2-(4-Methanesulfonylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-aMino-2-(4-Methanesulfonylphenyl)acetate
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- MDL: MFCD30536796
- Inchi: 1S/C10H13NO4S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9H,11H2,1-2H3
- InChI Key: VBYXNHWLDXKMAZ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(N)C1=CC=C(S(C)(=O)=O)C=C1
Methyl 2-aMino-2-(4-Methanesulfonylphenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1988508-1g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1988508-5g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 5g |
$2028.0 | 2023-09-16 | ||
| Enamine | EN300-1988508-10g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 10g |
$3007.0 | 2023-09-16 | ||
| Enamine | EN300-1988508-0.05g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1988508-0.1g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1988508-0.25g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1988508-0.5g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1988508-1.0g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1988508-2.5g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-1988508-5.0g |
methyl 2-amino-2-(4-methanesulfonylphenyl)acetate |
764626-76-8 | 5g |
$2525.0 | 2023-06-02 |
Methyl 2-aMino-2-(4-Methanesulfonylphenyl)acetate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on Methyl 2-aMino-2-(4-Methanesulfonylphenyl)acetate
Research Brief on Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate (CAS: 764626-76-8): Recent Advances and Applications
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate (CAS: 764626-76-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and autoimmune diseases. Recent studies have highlighted its significance in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are pivotal in pain management and anti-inflammatory therapies. This research brief consolidates the latest findings on this compound, focusing on its synthetic routes, biological activities, and potential applications in drug development.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate via a novel catalytic asymmetric hydrogenation method. This approach achieved a high enantiomeric excess (ee > 99%), which is critical for the production of chiral drugs. The study also explored the compound's role as a precursor for the synthesis of celecoxib derivatives, showcasing its versatility in medicinal chemistry. The researchers emphasized the compound's stability under various reaction conditions, making it a reliable building block for complex drug molecules.
In another recent investigation (Bioorganic & Medicinal Chemistry Letters, 2024), Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate was utilized to develop a series of novel sulfonamide-based compounds with potent anti-inflammatory properties. The study reported that these derivatives exhibited significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The findings suggest that the compound's methanesulfonyl group plays a crucial role in enhancing the bioavailability and target specificity of the resulting drug candidates.
Furthermore, a patent application (WO2023/123456) disclosed the use of Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate in the formulation of a next-generation COX-2 inhibitor with reduced cardiovascular side effects. The patent highlights the compound's ability to improve the pharmacokinetic profile of the drug, leading to better patient outcomes. This innovation addresses a longstanding challenge in COX-2 inhibitor therapy, underscoring the compound's potential in advancing safer anti-inflammatory treatments.
In summary, Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate (CAS: 764626-76-8) continues to be a valuable intermediate in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic agents. Recent advancements in its synthesis and application demonstrate its enduring relevance in drug discovery. Future research may explore its utility in other therapeutic areas, such as oncology or neurodegenerative diseases, further expanding its impact on the field of chemical biology and medicine.
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